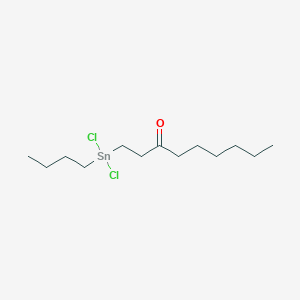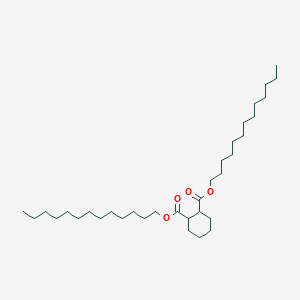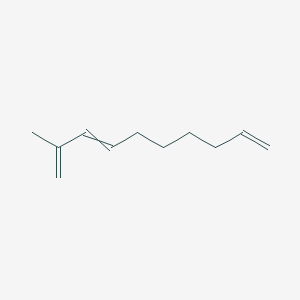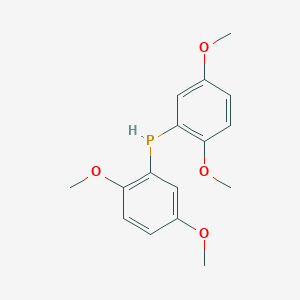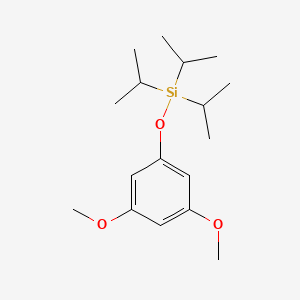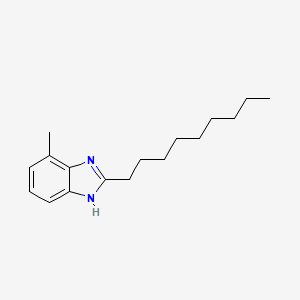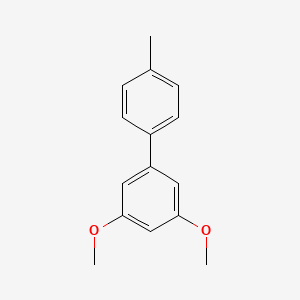
3,5-Dimethoxy-4'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxy-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16O2 It is a derivative of biphenyl, characterized by the presence of two methoxy groups at the 3 and 5 positions and a methyl group at the 4’ position on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzene and 4-methylbromobenzene.
Coupling Reaction: A common method for synthesizing biphenyl derivatives is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl are not well-documented, large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any carbonyl groups present.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Quinones
Reduction: Alcohols or alkanes
Substitution: Halogenated or nitrated biphenyl derivatives
科学的研究の応用
3,5-Dimethoxy-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity, including potential antimicrobial or anticancer properties, is ongoing.
Medicine: While not widely used in medicine, derivatives of biphenyl compounds are being explored for their pharmacological potential.
Industry: It can be used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the methoxy groups activate the aromatic ring towards electrophiles, directing them to ortho and para positions relative to the methoxy groups. The methyl group also influences the reactivity and orientation of the reactions.
類似化合物との比較
- 3,3’-Dimethoxybiphenyl
- 4,4’-Dimethoxybiphenyl
- 3,4-Dimethoxyphenyl methyl ketone
Comparison: 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl is unique due to the specific positioning of its methoxy and methyl groups, which influence its chemical reactivity and physical properties. Compared to 3,3’-dimethoxybiphenyl and 4,4’-dimethoxybiphenyl, the presence of the methyl group at the 4’ position introduces steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions.
特性
CAS番号 |
203645-96-9 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
1,3-dimethoxy-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-11-4-6-12(7-5-11)13-8-14(16-2)10-15(9-13)17-3/h4-10H,1-3H3 |
InChIキー |
WMUFFFGXSZGEGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


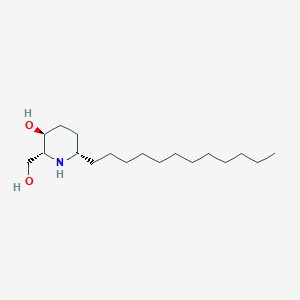
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
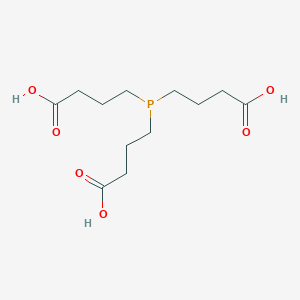
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
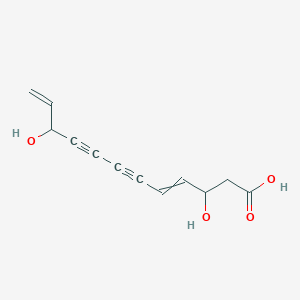
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
